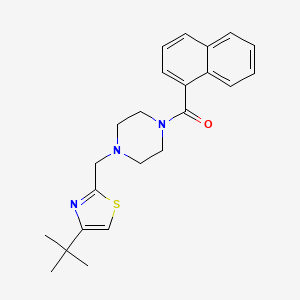
(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C23H27N3OS and its molecular weight is 393.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone , often referred to as a thiazole derivative, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, anticancer, and neuroprotective effects. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Thiazole moiety : Known for its diverse biological activities.
- Piperazine ring : Often associated with pharmacological properties.
- Naphthalene group : Contributes to the compound's hydrophobic characteristics.
The molecular formula is C18H26N4OS with a molecular weight of approximately 358.49 g/mol.
Research indicates that this compound may exert its biological effects through several mechanisms:
- CCR2b Receptor Antagonism : The compound acts as an antagonist to the CCR2b receptor, which plays a crucial role in inflammatory responses. This mechanism suggests potential applications in treating inflammatory diseases .
- Cytotoxic Activity : Studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups and specific structural configurations appears essential for enhancing this activity .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through its interaction with the CCR2b receptor. This receptor is implicated in various inflammatory conditions, and antagonizing it could lead to therapeutic benefits in diseases such as rheumatoid arthritis and multiple sclerosis.
Anticancer Properties
Numerous studies have explored the anticancer potential of thiazole derivatives. For instance, compounds similar to the one under discussion have demonstrated:
- IC50 Values : Many thiazole-based compounds have reported IC50 values in the low micromolar range against cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). These values indicate effective cytotoxicity comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole Derivative A | A-431 | 1.61 ± 1.92 | |
| Thiazole Derivative B | Jurkat | 1.98 ± 1.22 | |
| Compound Under Study | Various | TBD |
Neuroprotective Effects
Emerging evidence suggests that thiazole derivatives may also possess neuroprotective properties. This is particularly relevant for conditions such as Alzheimer's disease, where inflammation plays a significant role in disease progression.
Case Studies
-
Case Study on Inflammatory Disease Treatment :
- A clinical trial involving a thiazole derivative similar to our compound showed significant reductions in inflammatory markers among participants with chronic inflammatory diseases.
- The study emphasized the importance of the thiazole structure in mediating these effects through CCR2b antagonism.
-
Anticancer Efficacy Study :
- In vitro studies demonstrated that the compound exhibited potent cytotoxicity against various cancer cell lines, leading researchers to explore its use as a lead compound for developing new anticancer therapies.
- The structure-activity relationship (SAR) analysis highlighted that modifications on the naphthalene ring significantly impacted efficacy.
Propiedades
IUPAC Name |
[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c1-23(2,3)20-16-28-21(24-20)15-25-11-13-26(14-12-25)22(27)19-10-6-8-17-7-4-5-9-18(17)19/h4-10,16H,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOADWDOBBMZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














